molecular formula C20H26ClN5O3 B2816564 1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione CAS No. 840480-77-5

1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione

Cat. No. B2816564
CAS RN: 840480-77-5
M. Wt: 419.91
InChI Key: KYWQVUBBELXEQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often involves multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds) .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of a family of purine derivatives, which have been extensively studied for their synthesis and potential biological applications. Research has focused on developing new synthetic pathways for purine derivatives and investigating their chemical properties and interactions. For example, studies have explored the synthesis of fused purine-2,6-diones, demonstrating the versatility of purine compounds in forming complex heterocyclic structures with potential therapeutic applications (Hesek & Rybár, 1994).

Pharmacological Potential

The pharmacological interest in purine derivatives like "1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione" stems from their diverse biological activities. Studies have synthesized and evaluated the biological activities of purine derivatives, noting their potential as antiasthmatic agents and exploring their vasodilatory activities. Such research indicates the promising role these compounds could play in developing new therapeutic agents (Bhatia et al., 2016).

Receptor Affinity and Psychotropic Activity

Further investigations into the structural variations of purine-2,6-dione derivatives have been aimed at understanding their affinity for specific receptors and their resulting psychotropic effects. By modifying the purine core and exploring different substituents, researchers have developed compounds with notable affinity for serotonin receptors, highlighting the potential for designing new ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Antitumor and Vascular Relaxing Effects

The antitumor activities and vascular relaxing effects of purine derivatives have also been a subject of research, with novel heterocycles being synthesized to examine their biological activities. This line of research offers insights into the potential of purine derivatives in cancer therapy and cardiovascular disease management, underscoring the broad applicability of these compounds in medicinal chemistry (Ueda et al., 1987).

Safety And Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves speculating on potential future research directions. This could include new synthetic methods, new applications, or deeper studies into the compound’s properties or mechanism of action .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-13(2)29-11-7-10-22-19-23-17-16(24(19)3)18(27)26(20(28)25(17)4)12-14-8-5-6-9-15(14)21/h5-6,8-9,13H,7,10-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWQVUBBELXEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione

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